molecular formula C18H20O B1360618 3-(2,6-Dimethylphenyl)-2'-methylpropiophenone CAS No. 898754-26-2

3-(2,6-Dimethylphenyl)-2'-methylpropiophenone

Cat. No.: B1360618
CAS No.: 898754-26-2
M. Wt: 252.3 g/mol
InChI Key: SSNMYNDNVJONTF-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with a 2,6-dimethylphenyl group and a methyl group at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-2’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring.

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 3-(2,6-Dimethylphenyl)-2’-methylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-2’-methylpropiophenone can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

      Conditions: Usually performed in anhydrous solvents.

      Products: Reduction of the carbonyl group to form alcohols.

  • Substitution

      Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives with different functional groups.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-2’-methylpropiophenone has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in studies of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of probes for studying cellular processes.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
    • Studied as a lead compound for drug development.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Molecular Targets

    • Binding to enzymes or receptors, modulating their activity.
    • Interacting with nucleic acids, affecting gene expression.
  • Pathways Involved

    • Influencing signaling pathways related to inflammation and pain.
    • Modulating metabolic pathways involved in the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

3-(2,6-Dimethylphenyl)-2’-methylpropiophenone can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 3-(2,6-Dimethylphenyl)-2’-methylacetophenone.
    • 3-(2,6-Dimethylphenyl)-2’-methylbenzophenone.
    • 3-(2,6-Dimethylphenyl)-2’-methylbutyrophenone.
  • Uniqueness

    • The presence of the 2,6-dimethylphenyl group and the methyl group at the 2’ position imparts distinct chemical and physical properties.
    • Its specific substitution pattern may result in unique reactivity and biological activity compared to other aromatic ketones.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-8-6-9-14(2)16(13)11-12-18(19)17-10-5-4-7-15(17)3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNMYNDNVJONTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644770
Record name 3-(2,6-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-26-2
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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